2-(3-Chloro-6-methylphenyl)-2-pentanol
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Overview
Description
2-(3-Chloro-6-methylphenyl)-2-pentanol is an organic compound characterized by the presence of a chlorinated aromatic ring and a pentanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-6-methylphenyl)-2-pentanol typically involves the reaction of 3-chloro-6-methylphenyl derivatives with appropriate reagents to introduce the pentanol side chain. One common method involves the alkylation of 3-chloro-6-methylphenyl compounds using pentanol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-6-methylphenyl)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pentanol side chain can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols.
Scientific Research Applications
2-(3-Chloro-6-methylphenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-6-methylphenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(3-Chloro-6-methylphenyl)-2-pentanol can be compared with other similar compounds such as:
3-Chloro-6-methylpyridazine: Another chlorinated aromatic compound with different functional groups and applications.
2-(Benzyloxy)-3-chloro-6-methylphenyl derivatives: Compounds with similar aromatic structures but different substituents, leading to varied chemical properties and uses.
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-4-7-12(3,14)11-8-10(13)6-5-9(11)2/h5-6,8,14H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVGRDKKMJOLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=C(C=CC(=C1)Cl)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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